4-(7-methoxy-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-METHOXY-2-OXO-2H-CHROMEN-3-YL)-N-(3-MORPHOLINOPROPYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-METHOXY-2-OXO-2H-CHROMEN-3-YL)-N-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Chromenyl Intermediate: This step involves the reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chromenyl intermediate.
Attachment of the Benzamide Group: The chromenyl intermediate is then reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Introduction of the Morpholinopropyl Side Chain: Finally, the benzamide compound is reacted with a morpholinopropylamine under suitable conditions to introduce the morpholinopropyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(7-METHOXY-2-OXO-2H-CHROMEN-3-YL)-N-(3-MORPHOLINOPROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(7-METHOXY-2-OXO-2H-CHROMEN-3-YL)-N-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-(3-MORPHOLINOPROPYL)BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(7-METHOXY-2-OXO-2H-CHROMEN-3-YL)-N-(3-ETHYLAMINOPROPYL)BENZAMIDE: Similar structure but with an ethylaminopropyl side chain instead of a morpholinopropyl side chain.
Uniqueness
4-(7-METHOXY-2-OXO-2H-CHROMEN-3-YL)-N-(3-MORPHOLINOPROPYL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C24H26N2O5 |
---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-(7-methoxy-2-oxochromen-3-yl)-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-7-19-15-21(24(28)31-22(19)16-20)17-3-5-18(6-4-17)23(27)25-9-2-10-26-11-13-30-14-12-26/h3-8,15-16H,2,9-14H2,1H3,(H,25,27) |
InChI-Schlüssel |
ZMXDWJRCDYVTOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.